molecular formula C17H25NO4 B8098301 Boc-(s)-2-amino-6-phenylhexanoic acid

Boc-(s)-2-amino-6-phenylhexanoic acid

Cat. No.: B8098301
M. Wt: 307.4 g/mol
InChI Key: FOYWIHNYTBRBBB-AWEZNQCLSA-N
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Description

Boc-(s)-2-amino-6-phenylhexanoic acid is a compound that belongs to the class of Boc-protected amino acids. The Boc group, or tert-butyloxycarbonyl group, is commonly used in organic synthesis to protect amine groups during chemical reactions. This compound is particularly significant in peptide synthesis and other applications where selective protection of functional groups is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(s)-2-amino-6-phenylhexanoic acid typically involves the protection of the amino group of (s)-2-amino-6-phenylhexanoic acid with a Boc group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile .

Industrial Production Methods

In industrial settings, the synthesis of Boc-protected amino acids often involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal side reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Boc-(s)-2-amino-6-phenylhexanoic acid primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions. This allows for the selective modification of other functional groups in the molecule without affecting the amino group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-(s)-2-amino-6-phenylhexanoic acid is unique due to the stability of the Boc group under basic conditions and its ease of removal under acidic conditions. This makes it particularly useful in multi-step organic synthesis where selective protection and deprotection of functional groups are required .

Properties

IUPAC Name

(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4/c1-17(2,3)22-16(21)18-14(15(19)20)12-8-7-11-13-9-5-4-6-10-13/h4-6,9-10,14H,7-8,11-12H2,1-3H3,(H,18,21)(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYWIHNYTBRBBB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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